(3S)-3-[(Oxan-2-yl)oxy]butanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86087-96-9 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(3S)-3-(oxan-2-yloxy)butanal |
InChI |
InChI=1S/C9H16O3/c1-8(5-6-10)12-9-4-2-3-7-11-9/h6,8-9H,2-5,7H2,1H3/t8-,9?/m0/s1 |
InChI Key |
LTDOPTVIIUBRNB-IENPIDJESA-N |
Isomeric SMILES |
C[C@@H](CC=O)OC1CCCCO1 |
Canonical SMILES |
CC(CC=O)OC1CCCCO1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3s 3 Oxan 2 Yl Oxy Butanal
Enantioselective Synthesis of (3S)-3-[(Oxan-2-yl)oxy]butanal
The critical step in the synthesis of this compound is the establishment of the stereocenter at the C3 position. This is typically achieved through the enantioselective synthesis of its precursor, (3S)-3-hydroxybutanal. Several powerful strategies have been developed for this purpose.
Chiral Pool Strategies Leveraging Natural Precursors
The chiral pool provides a collection of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org These molecules serve as excellent starting materials for the synthesis of more complex chiral molecules, as their inherent chirality can be transferred to the target compound. wikipedia.org For the synthesis of (3S)-3-hydroxybutanal, a viable chiral pool precursor is (S)-lactic acid or its esters. The synthetic sequence would typically involve the reduction of the carboxylic acid functionality to an aldehyde, followed by a one-carbon homologation.
Another approach could utilize L-threonine, an amino acid with the correct stereochemistry at the carbon corresponding to the C3 position of the target molecule. A multi-step sequence involving deamination and functional group transformations could lead to the desired (3S)-3-hydroxybutanal. The primary advantage of chiral pool synthesis is the reliable introduction of the desired stereochemistry from the outset, avoiding the need for chiral catalysts or resolving agents. wikipedia.org
Asymmetric Catalysis in the Formation of Chiral Aldehydes
Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds from prochiral starting materials. The asymmetric aldol (B89426) reaction is a particularly relevant method for the synthesis of β-hydroxy aldehydes like 3-hydroxybutanal. youtube.comyoutube.com This reaction involves the stereoselective addition of an enolate to an aldehyde, mediated by a chiral catalyst.
For the synthesis of (3S)-3-hydroxybutanal, the asymmetric aldol reaction of acetaldehyde (B116499) with a suitable two-carbon nucleophile, or the self-condensation of acetaldehyde, could be employed using a chiral catalyst. youtube.com Chiral organocatalysts, such as proline and its derivatives, have been shown to be effective in promoting highly enantioselective aldol reactions. guidechem.com For instance, L-proline can catalyze the self-aldol condensation of acetaldehyde to afford (3S)-3-hydroxybutanal with good enantioselectivity. The reaction proceeds through a chiral enamine intermediate, which directs the facial selectivity of the incoming aldehyde.
| Catalyst | Aldehyde 1 | Aldehyde 2 | Product | Enantiomeric Excess (ee) | Reference |
| L-Proline | Acetaldehyde | Acetaldehyde | (3S)-3-Hydroxybutanal | High | guidechem.com |
| Chiral Lewis Acid | Acetaldehyde | Silyl (B83357) enol ether of acetaldehyde | (3S)-3-Hydroxybutanal | Variable | organic-chemistry.org |
Furthermore, chiral Lewis acid catalysts can also be employed to control the stereochemical outcome of the aldol reaction. organic-chemistry.org These catalysts coordinate to the aldehyde, activating it towards nucleophilic attack and creating a chiral environment that favors the formation of one enantiomer over the other.
Another powerful asymmetric catalytic method is the enantioselective reduction of a precursor ketone. For instance, the asymmetric hydrogenation or transfer hydrogenation of 3-oxobutanal or its derivatives, using a chiral transition metal catalyst (e.g., Ru-BINAP), can provide (3S)-3-hydroxybutanal in high enantiomeric excess. Biocatalytic reductions using enzymes such as alcohol dehydrogenases or ketoreductases also offer a highly selective and environmentally benign route to chiral alcohols. researchgate.net
Diastereoselective Routes to the (3S) Configuration
Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one. In the context of synthesizing this compound, a diastereoselective approach could involve the reaction of a chiral auxiliary-bearing starting material. For example, an Evans aldol reaction using a chiral N-acyloxazolidinone derived from an amino acid can be employed. The reaction of the corresponding boron enolate with acetaldehyde would proceed with high diastereoselectivity, and subsequent removal of the chiral auxiliary would furnish (3S)-3-hydroxybutanal.
Alternatively, a substrate-controlled diastereoselective reduction of a chiral β-keto ester or β-keto aldehyde could be utilized. The inherent chirality of the substrate would direct the approach of the reducing agent, leading to the preferential formation of the desired (3S) diastereomer.
Regioselective Installation and Cleavage of the Oxan-2-yl Protecting Group
The oxan-2-yl group, commonly known as the tetrahydropyranyl (THP) group, is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its ease of introduction and removal. organic-chemistry.orgnih.gov The installation of the THP group on (3S)-3-hydroxybutanal must be performed regioselectively to protect the secondary hydroxyl group without affecting the aldehyde functionality.
The protection reaction is typically carried out by treating the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. total-synthesis.com A key consideration in this step is the generation of a new stereocenter at the anomeric carbon of the THP ring, leading to a mixture of diastereomers. total-synthesis.com While this often does not impact subsequent reactions, it can complicate purification and characterization.
For substrates sensitive to strong acids, milder catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS) are preferred. guidechem.comasianpubs.orgcommonorganicchemistry.comnbinno.comnih.gov PPTS is an effective catalyst for tetrahydropyranylation and is known to minimize side reactions. guidechem.comasianpubs.orgnih.gov The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (CH2Cl2) at room temperature.
The cleavage of the THP ether is generally accomplished under acidic conditions. total-synthesis.com Mildly acidic conditions, such as acetic acid in a mixture of tetrahydrofuran (B95107) and water, are often sufficient to deprotect the alcohol without affecting other sensitive functional groups. total-synthesis.com
| Catalyst | Substrate | Reagent | Solvent | Conditions | Product | Reference |
| p-Toluenesulfonic acid (TsOH) | Alcohol | 3,4-Dihydro-2H-pyran (DHP) | Dichloromethane (CH2Cl2) | Room Temperature | THP ether | total-synthesis.com |
| Pyridinium p-toluenesulfonate (PPTS) | Alcohol | 3,4-Dihydro-2H-pyran (DHP) | Dichloromethane (CH2Cl2) | Room Temperature | THP ether | guidechem.comasianpubs.orgnbinno.com |
Optimization of Reaction Parameters for Enhanced Stereocontrol and Yield
Achieving high stereocontrol and yield in the synthesis of this compound requires careful optimization of reaction parameters at each step.
In enantioselective catalytic reactions, such as the asymmetric aldol reaction, several factors can influence the outcome:
Catalyst Loading: The amount of catalyst used can affect both the reaction rate and the enantioselectivity. Lowering the catalyst loading is often desirable for economic and environmental reasons, but it may require longer reaction times.
Temperature: Temperature can have a significant impact on the stereoselectivity of a reaction. Lower temperatures generally lead to higher enantiomeric excess by favoring the transition state that leads to the major enantiomer.
Solvent: The choice of solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates and transition states, thereby affecting both yield and stereoselectivity.
Concentration: The concentration of the reactants can also play a role in the reaction kinetics and selectivity.
For the THP protection step, optimization would focus on:
Choice of Catalyst: While PPTS is a mild and effective catalyst, other acidic catalysts such as camphorsulfonic acid (CSA) or various Lewis acids could be screened to find the optimal balance between reaction rate and minimization of side reactions.
Reaction Time and Temperature: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) allows for the determination of the optimal reaction time to ensure complete conversion without the formation of byproducts.
Stoichiometry of DHP: Using a slight excess of DHP can drive the reaction to completion, but a large excess should be avoided to simplify purification.
By systematically varying these parameters, a robust and efficient synthesis of this compound can be developed, providing this valuable chiral building block in high purity and yield for its application in the synthesis of more complex molecules.
Chemical Reactivity and Mechanistic Investigations of 3s 3 Oxan 2 Yl Oxy Butanal
Aldehyde Functional Group Transformations
The aldehyde group in (3S)-3-[(Oxan-2-yl)oxy]butanal is a site of rich chemical reactivity, susceptible to a variety of transformations that are fundamental in organic synthesis. The presence of the bulky and electron-withdrawing THP ether at the β-position can influence the steric and electronic environment of the carbonyl group, thereby affecting reaction rates and stereochemical outcomes.
Stereoselective Enolization and Aldol (B89426) Chemistry
The α-protons of this compound are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol reactions with other carbonyl compounds. The stereochemistry of the existing C3 center can influence the facial selectivity of the enolate's attack on an incoming electrophile.
The formation of either the (E)- or (Z)-enolate can be controlled by the choice of base and reaction conditions. Subsequent reaction of this enolate with an achiral aldehyde will lead to the formation of two new stereocenters, resulting in a mixture of diastereomeric aldol adducts. The stereochemical outcome of such reactions can often be predicted using models like the Zimmerman-Traxler transition state model, which considers the geometry of the enolate and the steric interactions in the cyclic transition state.
Reactivity of the Tetrahydropyranyl Ether Moiety
The THP ether is an acetal (B89532) and is therefore stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. This stability allows for a wide range of transformations to be carried out on the aldehyde functionality without affecting the protected hydroxyl group.
The primary reactivity of the THP ether is its lability under acidic conditions. The mechanism of acidic hydrolysis involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the free alcohol. This carbocation is then trapped by water to regenerate the hydroxyl group and form 5-hydroxypentanal. The rate of hydrolysis is dependent on the acid strength and the reaction temperature. Mildly acidic conditions, such as acetic acid in a mixture of THF and water, are often sufficient for deprotection.
The following table summarizes the stability of the THP ether in this compound under various conditions:
| Reagent/Condition | Stability of THP Ether |
| Strong bases (e.g., NaOH, LDA) | Stable |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |
| Hydride reducing agents (e.g., NaBH₄, LiAlH₄) | Stable |
| Mild oxidizing agents (e.g., PCC, DMP) | Stable |
| Strong acids (e.g., HCl, H₂SO₄) | Labile (cleavage occurs) |
| Lewis acids (e.g., BF₃·OEt₂, TiCl₄) | Can be labile, depending on conditions |
Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches
The mechanisms of the reactions of this compound can be investigated through a combination of experimental and computational methods.
Experimental Approaches:
Stereochemical Analysis: The diastereomeric ratio of products from nucleophilic additions can be determined using techniques like NMR spectroscopy or chiral chromatography. This data provides evidence for the operation of either Felkin-Anh or chelation control models.
Isotopic Labeling: The use of isotopically labeled reagents can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.
In-situ Spectroscopy: Techniques such as in-situ IR or NMR spectroscopy can be used to detect and characterize reactive intermediates, such as enolates or chelated species.
Computational Approaches:
Density Functional Theory (DFT) Calculations: DFT methods are powerful tools for modeling reaction pathways and transition states. By calculating the energies of reactants, intermediates, transition states, and products, the most likely reaction mechanism can be identified.
Conformational Analysis: Computational methods can be used to determine the preferred conformations of this compound and its reaction intermediates. This information is crucial for understanding the steric factors that influence stereoselectivity.
Modeling Transition States: Computational chemistry can be used to model the transition states of key reactions, such as the Felkin-Anh and chelation-controlled additions. This allows for a detailed analysis of the non-bonding interactions that determine the stereochemical outcome.
By combining these experimental and computational approaches, a comprehensive understanding of the chemical reactivity and mechanistic intricacies of this compound can be achieved.
Strategic Applications of 3s 3 Oxan 2 Yl Oxy Butanal in Complex Molecule Synthesis
Construction of Architecturally Diverse Chiral Scaffolds
The inherent chirality of (3S)-3-[(Oxan-2-yl)oxy]butanal makes it an excellent starting material for the synthesis of architecturally diverse chiral scaffolds. The aldehyde group provides a reactive handle for chain elongation and the introduction of new stereocenters, while the existing C3 stereocenter directs the stereochemical outcome of subsequent transformations.
One of the primary applications of this chiral building block is in iterative aldol (B89426) reactions to construct polyketide-type backbones. Each aldol addition extends the carbon chain and, through careful choice of reagents and conditions, can set the stereochemistry of newly formed hydroxyl and methyl-bearing centers with high diastereoselectivity. The protected hydroxyl group at the original C3 position plays a crucial role in these reactions, influencing the facial selectivity of the enolate attack on the aldehyde. By repeating this process, complex acyclic chains with multiple, precisely controlled stereocenters can be assembled. These chains then serve as precursors for cyclization to form macrolides, pyrans, and other complex cyclic systems.
The following table illustrates the typical iterative use of a protected β-hydroxy aldehyde in the construction of a polyketide-like fragment, showcasing the controlled installation of stereocenters.
| Step | Reactants | Key Transformation | Product Stereochemistry |
| 1 | This compound + Chiral Enolate | Aldol Addition | Controlled formation of new stereocenters at C4 and C5 |
| 2 | Product of Step 1 (after functional group manipulation) + Chiral Enolate | Aldol Addition | Iterative extension with controlled stereochemistry |
| 3 | Product of Step 2 (after functional group manipulation) + Chiral Enolate | Aldol Addition | Further elongation of the chiral scaffold |
Total Synthesis Approaches to Natural Products and Derivatives
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules. For natural products containing a polyketide motif, a common strategy is to disconnect the molecule at key positions to reveal simpler, often chiral, building blocks. This compound is a frequent target in such analyses due to its commercial availability or straightforward preparation.
A prime example of this strategy is in the total synthesis of the potent antitumor agent, (-)-Pironetin. The retrosynthesis of (-)-Pironetin reveals that its complex stereochemical array can be traced back to simpler precursors through a series of strategic disconnections. The α,β-unsaturated δ-lactone core can be opened to an acyclic precursor. Further disconnections of this chain, typically at C-C bonds formed via aldol reactions, lead to smaller fragments. A key fragment in several syntheses of (-)-Pironetin is a C9 aldehyde which itself can be derived from this compound through a few synthetic steps. This highlights the role of the protected butanal as a foundational chiral building block from which a significant portion of the natural product's stereochemistry is derived.
The enantioselective synthesis of complex polyketides is a significant area of research, and this compound is a key player in this field. Its application in the total synthesis of (-)-Pironetin exemplifies its utility. The synthesis of this natural product often involves a series of highly diastereoselective aldol reactions to construct the polypropionate backbone.
In these syntheses, a chiral auxiliary, such as an Evans oxazolidinone, is typically used to control the stereochemistry of the newly formed centers. The this compound or a derivative thereof acts as the electrophile in these reactions. The inherent chirality of the aldehyde, combined with the directing effect of the chiral auxiliary on the nucleophilic enolate, allows for the precise construction of the desired stereoisomer. This iterative approach, where the product of one aldol reaction is converted into the aldehyde for the next, enables the systematic build-up of the complex polyketide chain of Pironetin with excellent stereocontrol.
The following table summarizes the key aldol reactions in a representative synthesis of a (-)-Pironetin fragment, demonstrating the high diastereoselectivity achieved.
| Aldol Reaction | Electrophile | Nucleophile | Diastereomeric Ratio (d.r.) |
| First Aldol | Derivative of this compound | Chiral propionate (B1217596) enolate | >95:5 |
| Second Aldol | Product of first aldol (as aldehyde) | Chiral acetate (B1210297) enolate | >95:5 |
| Third Aldol | Product of second aldol (as aldehyde) | Chiral propionate enolate | >90:10 |
Modular Synthesis and Fragment Coupling Strategies Employing this compound
In a modular or convergent synthesis, complex molecules are assembled from several independently synthesized fragments. This approach can be more efficient than a linear synthesis for large molecules. This compound is an ideal starting material for the preparation of one of these fragments.
In the context of the total synthesis of (-)-Pironetin, a convergent approach can be envisioned where the molecule is disconnected into two major fragments. For instance, a C1-C11 fragment containing the lactone precursor and a C12-C17 side chain fragment can be synthesized separately and then coupled. The C1-C11 fragment can be constructed in a linear fashion using the iterative aldol strategy starting from a derivative of this compound. The final coupling step, for example, a Horner-Wadsworth-Emmons reaction or a Suzuki coupling, then joins the two fragments to complete the carbon skeleton. This modular approach allows for greater flexibility in the synthesis and facilitates the preparation of analogues by modifying one of the fragments.
Development of Novel Heterocyclic Systems Derived from this compound
The aldehyde functionality of this compound makes it a versatile precursor for the synthesis of various heterocyclic systems. The formation of the α,β-unsaturated δ-lactone ring of (-)-Pironetin is a clear example of its use in constructing a six-membered oxygen-containing heterocycle.
Beyond this specific application, chiral aldehydes like this compound are valuable substrates in a range of cyclization reactions. For instance, they can be employed in Prins-type cyclizations with homoallylic alcohols to generate substituted tetrahydropyrans with a high degree of diastereoselectivity. The stereocenter at C3 of the butanal derivative can effectively control the stereochemical outcome of the cyclization, leading to the preferential formation of one diastereomer.
Furthermore, multi-component reactions involving this compound can provide rapid access to complex and highly functionalized heterocyclic scaffolds. For example, a reaction with a β-dicarbonyl compound and a nitrogen source could lead to the formation of chiral dihydropyridines or other nitrogen-containing heterocycles. The ability to generate these diverse heterocyclic structures from a readily available chiral building block is of significant interest in medicinal chemistry and drug discovery.
Structural Modifications and Analogues of 3s 3 Oxan 2 Yl Oxy Butanal
Design and Synthesis of Homologous and Analogous Chiral Butanal Derivatives
The synthesis of homologous and analogous chiral butanal derivatives of (3S)-3-[(Oxan-2-yl)oxy]butanal involves strategic modifications to the carbon skeleton and the nature of the oxygen-containing substituent at the C3 position. These derivatives are valuable intermediates in organic synthesis, particularly for the construction of complex stereodefined molecules.
Homologous Series: Elongation or shortening of the butanal carbon chain can be achieved through various synthetic routes. For instance, homologation to a pentanal derivative can be accomplished via a Wittig reaction on this compound with a suitable phosphorane, followed by hydroboration-oxidation of the resulting alkene to introduce a primary alcohol, which can then be oxidized to the aldehyde. Conversely, shorter chain analogues can be accessed from smaller chiral precursors.
Analogous Derivatives: The synthesis of analogues focuses on replacing the oxanyloxy group with other oxygen-based functionalities. A common strategy involves the use of different protecting groups for the 3-hydroxybutanal precursor. For example, silyl (B83357) ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride or triisopropylsilyl (TIPS) chloride, provide a range of stabilities and deprotection conditions. The synthesis of these analogues typically starts with the enantioselective reduction of 3-oxobutanoate esters to afford chiral (S)-3-hydroxybutanoate, followed by protection of the hydroxyl group and subsequent reduction of the ester to the aldehyde.
Aldol-type condensation reactions are also pivotal in constructing these frameworks. The reaction of silyl enol ethers with aldehydes, known as the Mukaiyama aldol (B89426) addition, offers a powerful method for C-C bond formation with potential for high stereocontrol. By choosing the appropriate chiral catalyst or auxiliary, specific diastereomers of β-hydroxy carbonyl compounds can be selectively synthesized, which can then be protected and elaborated to the desired butanal derivatives.
Exploration of Alternative Acetals and Ketals as Protecting Groups
The tetrahydropyranyl (THP) ether in this compound is a classic example of an acetal (B89532) protecting group for a hydroxyl function. However, the choice of protecting group is critical in multi-step synthesis, and various acetals and ketals offer different levels of stability and reactivity.
Cyclic Acetals and Ketals: Cyclic acetals are often favored over their acyclic counterparts due to their enhanced stability, which is entropically favored during their formation. For the protection of a 1,3-diol, which can be a precursor to 3-hydroxybutanal, cyclic acetals are particularly useful. For instance, reaction with acetone (B3395972) in the presence of an acid catalyst forms an acetonide (a dimethyl ketal), while benzaldehyde (B42025) forms a benzylidene acetal. These protecting groups can be selectively removed under different acidic conditions. The formation of five-membered 1,3-dioxolanes (from ethylene (B1197577) glycol) versus six-membered 1,3-dioxanes (from 1,3-propanediol) can also influence the conformational rigidity of the molecule and the stereochemical outcome of subsequent reactions.
Silyl Ethers: A widely used alternative to acetals are silyl ethers. The steric bulk of the substituents on the silicon atom dictates the stability of the silyl ether. Common examples include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers. These are generally stable to basic conditions and are removed by fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions.
Other Ether Protecting Groups: Other ether-based protecting groups such as methoxymethyl (MOM), p-methoxybenzyl (PMB), and benzyl (B1604629) (Bn) ethers provide further options. These groups exhibit varying stabilities towards acidic and basic conditions and can be removed through specific reagents or hydrogenolysis, offering orthogonality in complex synthetic sequences.
Below is an interactive table summarizing various protecting groups for hydroxyl functions, their common reagents for introduction, and typical deprotection conditions.
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability Profile |
| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Aqueous acid | Stable to base, mild acid |
| Acetonide | - | Acetone, acid catalyst | Aqueous acid | Stable to base |
| Benzylidene Acetal | - | Benzaldehyde, acid catalyst | Aqueous acid, hydrogenolysis | Stable to base |
| Trimethylsilyl | TMS | Trimethylsilyl chloride, base | Mild acid, fluoride ions | Labile |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS chloride, imidazole | Acid, fluoride ions | More stable than TMS |
| Triisopropylsilyl | TIPS | TIPS chloride, imidazole | Acid, fluoride ions | Very stable |
| Methoxymethyl | MOM | MOM chloride, base | Acid | Stable to base |
| p-Methoxybenzyl | PMB | PMB chloride, base | Strong acid, oxidative cleavage | Stable to base |
Stereochemical Variations and Diastereomeric Relationships in Related Compounds
The stereocenter at the C3 position in this compound profoundly influences the stereochemical outcome of reactions at adjacent carbons, leading to the formation of diastereomers. The oxanyloxy group, being chiral itself (as oxan-2-ol is chiral), introduces an additional layer of complexity as this compound is a mixture of two diastereomers.
When a new stereocenter is created, for example at the C2 or C4 position, the existing stereocenter at C3 can direct the approach of reagents, resulting in one diastereomer being formed in excess over the other. This phenomenon, known as diastereoselection, is a cornerstone of asymmetric synthesis.
For instance, in an aldol reaction involving the enolate of this compound, the bulky oxanyloxy group can sterically hinder one face of the enolate, leading to a preferential attack from the less hindered face and the formation of a specific diastereomer of the β-hydroxy aldehyde product. The degree of diastereoselectivity can be influenced by the reaction conditions, such as the choice of solvent, temperature, and counter-ion.
Furthermore, the stereochemical relationship between substituents on a carbon chain is often described using syn and anti nomenclature. In the context of a derivative of this compound with a new substituent at C2, the relative orientation of the substituents at C2 and C3 would be defined as either syn (on the same side in a Fischer projection) or anti (on opposite sides). The synthesis of all-anti stereopentad units, for example, has been a significant challenge in natural product synthesis, where reactions of α-methyl-β-hydroxy aldehydes have been studied to control these relationships.
The interplay between the pre-existing stereocenter and the newly formed one is crucial for the synthesis of complex molecules with multiple stereocenters, such as polyketides and macrolides.
Emerging Research Directions and Future Prospects for 3s 3 Oxan 2 Yl Oxy Butanal
Green Chemistry Approaches to the Synthesis and Transformations of (3S)-3-[(Oxan-2-yl)oxy]butanal
The principles of green chemistry are increasingly guiding synthetic strategies, focusing on reducing waste, using less hazardous substances, and improving energy efficiency. For a chiral molecule like this compound, biocatalysis represents a premier green chemistry approach.
Biocatalytic Synthesis: The stereocenter in this compound is a key feature, and establishing it efficiently and with high enantiomeric purity is critical. Biocatalysis, using isolated enzymes or whole-cell systems, offers a sustainable alternative to traditional chemical methods. mdpi.com Enzyme-catalyzed reactions are known for their high enantioselectivity and ability to operate under mild conditions (ambient temperature and pressure in aqueous media). mdpi.com
For instance, the precursor, (R)-3-hydroxybutanal or a related ketone, could be synthesized using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.gov These enzymes can reduce a prochiral ketone with high stereoselectivity. An emerging strategy involves the use of engineered enzymes to achieve specific substrate tolerance and stereochemical outcomes. nih.gov The enzymatic desymmetrization of prochiral or meso compounds is another powerful strategy that could be applied. x-mol.net
Sustainable Transformations: Green approaches also extend to the transformations of the aldehyde group. The use of enzymes like transaminases could convert the butanal moiety into a valuable chiral amine, a common structural motif in pharmaceuticals. Furthermore, developing greener conditions for the protection and deprotection of the THP ether is an active area of research. This includes using solid acid catalysts that can be easily recovered and reused, minimizing acidic waste streams. organic-chemistry.org
| Approach | Green Advantage | Potential Application for this compound |
| Ketoreductase (KRED) | High enantioselectivity, mild conditions, aqueous media | Asymmetric reduction of 4-oxobutanal precursor to (S)-3-hydroxybutanal. |
| Transaminase | Direct conversion to chiral amines | Transformation of the aldehyde into a protected (3S, x)-3-hydroxy-x-aminobutane derivative. |
| Solid Acid Catalysts | Reusability, reduced waste, simplified workup | Catalyzing the tetrahydropyranylation of (S)-3-hydroxybutanal. |
| Solvent Minimization | Reduced environmental impact, lower cost | Performing transformations under solvent-free conditions where feasible. |
Advanced Catalytic Systems for Enantioselective Manipulations
As a chiral building block, this compound serves as a starting point for the synthesis of more complex molecules with multiple stereocenters. nih.gov Advanced catalytic systems are crucial for controlling the stereochemistry of these subsequent transformations.
Organocatalysis: Asymmetric organocatalysis has become a powerful tool for C-C bond formation. acs.org The aldehyde group of this compound is an ideal handle for such transformations. Chiral secondary amines, such as prolinol derivatives, can activate the aldehyde to form an enamine intermediate, facilitating highly enantioselective α-functionalization reactions. Similarly, N-heterocyclic carbenes (NHCs) can be used to generate homoenolate equivalents, enabling reactions at the γ-position. These methods allow for the diastereoselective construction of new stereocenters, with the catalyst controlling the stereochemical outcome. nih.gov
Transition-Metal Catalysis: Palladium-catalyzed asymmetric allylic alkylation is a powerful method for forming C-C bonds and can be applied to derivatives of the target molecule. nih.gov Furthermore, other transition metals like rhodium and iridium can be used in catalytic systems for conjugate additions and other enantioselective transformations, providing access to a wide range of complex molecular architectures from this relatively simple chiral starting material. nih.gov
| Catalyst Type | Example Reaction | Potential Product from this compound | Diastereoselectivity Control |
| Chiral Amine (e.g., Prolinol) | Michael Addition | Adduct with a new stereocenter at the α-position. | High (catalyst-controlled) |
| N-Heterocyclic Carbene (NHC) | Stetter Reaction | γ-Keto aldehyde derivative. | High (catalyst-controlled) |
| Chiral Phosphoric Acid | Aldol (B89426) Reaction | Diastereomerically enriched aldol adduct. | High (catalyst-controlled) |
| Palladium/Chiral Ligand | Allylic Alkylation | α-Allylated aldehyde derivative. | High (catalyst-controlled) |
Flow Chemistry Applications in the Synthesis and Derivatization of this compound
Flow chemistry, utilizing microreactors and continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. scispace.comirost.ir These benefits are particularly relevant for the synthesis and manipulation of potentially unstable or reactive compounds like aldehydes.
Continuous Synthesis: The synthesis of this compound itself can be adapted to a continuous flow process. nih.gov For example, the protection of the hydroxyl group can be performed by flowing the alcohol and dihydropyran through a packed-bed reactor containing an immobilized acid catalyst. doaj.org This approach simplifies purification, as the catalyst is retained in the reactor, and allows for precise control over reaction time and temperature, potentially minimizing side reactions. researchgate.net
Theoretical and Computational Chemistry for Predictive Synthesis and Mechanism Understanding
The trial-and-error approach to developing stereoselective reactions is time-consuming and resource-intensive. arxiv.org Theoretical and computational chemistry are emerging as indispensable tools for understanding reaction mechanisms and predicting stereochemical outcomes, thereby accelerating the development of efficient synthetic routes. rsc.org
Mechanism Elucidation: The formation of the THP ether from (S)-3-hydroxybutanal and dihydropyran creates a new stereocenter at the anomeric position of the oxane ring, resulting in a mixture of diastereomers. wikipedia.orgthieme-connect.de Density Functional Theory (DFT) calculations can be employed to model the transition states of this reaction, providing insight into the factors that govern the diastereomeric ratio. nih.gov This understanding can guide the selection of catalysts and conditions to favor the formation of a single diastereomer.
Predictive Catalysis: For the enantioselective transformations discussed in section 6.2, computational models are being developed to predict the stereochemical outcome. By calculating the energies of the various competing transition states in a catalyst-substrate complex, researchers can predict which diastereomeric product will be favored. nih.gov Furthermore, machine learning algorithms are being trained on existing reaction data to develop predictive models for enantioselectivity. researchgate.netbohrium.com Such tools could be used to rapidly screen a virtual library of catalysts for a desired transformation of this compound, significantly streamlining the optimization process.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving stereochemical control in the synthesis of (3S)-3-[(Oxan-2-yl)oxy]butanal?
- Methodological Answer : Utilize chiral auxiliaries (e.g., oxazolidinones) to direct stereochemistry during the formation of the oxane-ether bond. For example, (R)- or (S)-configured auxiliaries can enforce the desired 3S configuration via steric hindrance, as demonstrated in similar syntheses of hydroxybutanoic acid derivatives . Purification via column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric excess (>95%).
Q. Which analytical techniques are optimal for confirming the structural integrity and purity of this compound?
- Methodological Answer : Combine H-NMR and C-NMR to identify diastereotopic protons and carbon environments, particularly near the oxane ring and aldehyde group. For stereochemical validation, use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis. Mass spectrometry (HRMS-ESI) confirms molecular weight, while IR spectroscopy verifies the absence of undesired functional groups (e.g., residual alcohols or ketones) .
Q. How can researchers minimize epimerization during the synthesis or storage of this compound?
- Methodological Answer : Avoid prolonged exposure to acidic or basic conditions, which can racemize the stereocenter. Store the compound at low temperatures (-20°C) under inert gas (N or Ar) in anhydrous solvents (e.g., THF or DCM). Monitor stability via periodic chiral HPLC analysis over 24–72 hours to detect epimerization trends .
Advanced Research Questions
Q. What computational methods predict the conformational stability of the oxane ring in this compound and its impact on reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model chair vs. boat conformations of the oxane ring. Compare calculated H-NMR chemical shifts with experimental data to validate dominant conformers. Transition-state analysis can reveal how ring puckering influences nucleophilic attack at the aldehyde group, guiding solvent selection (e.g., non-polar solvents stabilize chair conformers) .
Q. How do steric and electronic effects of the oxane substituent modulate the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Design kinetic studies using palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids. Vary the oxane’s substituents (e.g., electron-donating vs. withdrawing groups) and track reaction rates via H-NMR. Competitive experiments with deuterated analogs (e.g., this compound-d) can isolate steric effects. X-ray crystallography of intermediates may reveal steric clashes .
Q. What mechanistic pathways explain the compound’s degradation under oxidative conditions, and how can stability be improved?
- Methodological Answer : Use LC-MS to identify degradation products (e.g., carboxylic acid derivatives from aldehyde oxidation). Accelerated stability testing (40°C/75% RH) with antioxidants (e.g., BHT) or chelating agents (EDTA) can mitigate metal-catalyzed oxidation. Isotopic labeling (O) at the aldehyde group tracks oxygen incorporation during degradation .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound analogs?
- Methodological Answer : Replicate published protocols with strict control of variables (e.g., moisture levels, catalyst purity). Use design-of-experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity). Compare intermediates via H-NMR to detect divergences in reaction pathways. Contradictions may arise from undetected impurities or varying stereochemical assignments .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
